molecular formula C11H13NO2 B6610142 N-ethyl-3-(2-oxoethyl)benzamide CAS No. 2228995-82-0

N-ethyl-3-(2-oxoethyl)benzamide

Cat. No.: B6610142
CAS No.: 2228995-82-0
M. Wt: 191.23 g/mol
InChI Key: PCFJEYQLISGQSC-UHFFFAOYSA-N
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Description

N-ethyl-3-(2-oxoethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a 2-oxoethyl group attached to the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(2-oxoethyl)benzamide typically involves the reaction of 3-(2-oxoethyl)benzoic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3-(2-oxoethyl)benzoic acid} + \text{ethylamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced monitoring systems ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzamide structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-ethyl-3-(2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or analgesic effects, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-ethyl-3-(2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-ethyl-3-(2-oxoethyl)benzamide can be compared with other benzamide derivatives, such as:

    N-methyl-3-(2-oxoethyl)benzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-propyl-3-(2-oxoethyl)benzamide: Contains a propyl group, leading to different physicochemical properties.

    N-ethyl-3-(2-hydroxyethyl)benzamide:

These compounds share a common benzamide core but differ in their substituents, leading to variations in their chemical behavior and applications. This compound is unique due to its specific substituents, which confer distinct properties and reactivity.

Properties

IUPAC Name

N-ethyl-3-(2-oxoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-12-11(14)10-5-3-4-9(8-10)6-7-13/h3-5,7-8H,2,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFJEYQLISGQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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